Lipophilicity: 3- vs. 4-Bromo
The 3‑bromophenyl regioisomer exhibits a significantly lower calculated lipophilicity (XLogP3 = 2.4) compared to the 4‑bromo analog (logP = 3.664) [1]. This difference of approximately 1.26 log units corresponds to an ~18‑fold lower partition coefficient, directly impacting compound behavior in aqueous‑organic extractions and chromatographic purifications [2].
4-Br: logP = 3.664
Δ = -1.26 (~18× lower partition)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 1-(4-Bromophenyl)piperidin-2-one (CAS 27471-43-8), logP = 3.664 |
| Quantified Difference | ΔLogP = 1.264 (lower for 3‑bromo) |
| Conditions | Computed XLogP3 (A2B Chem) vs. reported logP (Chembase) |
Why This Matters
Lower logP indicates superior aqueous solubility, which can improve reaction yields in water‑compatible cross‑couplings and facilitate downstream purification by reverse‑phase chromatography.
- [1] Chembase. 1-(4-bromophenyl)piperidin-2-one, CBID:257511. 疏水性(logP): 3.664. Retrieved from https://www.chembase.cn/molecule-257511.html View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
